molecular formula C25H20ClN5O2S B2716001 N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-43-9

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2716001
CAS No.: 1111151-43-9
M. Wt: 489.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O2S and its molecular weight is 489.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic Activity

Compounds similar to N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide have shown potential as antihistamines. Gobinath et al. (2015) synthesized a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and found them effective against histamine-induced bronchoconstriction in guinea pigs, with minimal sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015). Similarly, Alagarsamy et al. (2008) reported on a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showing significant H1-antihistaminic activity in guinea pigs (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Activity

Berest et al. (2011) synthesized N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer and antibacterial activities. One compound in particular showed selective influence on non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Kovalenko et al. (2012) also reported on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments showing considerable cytotoxicity and potent anticancer activity against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Potential Analgesic, Anti-inflammatory, and Anti-microbial Properties

El-Gazzar et al. (2009) synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, showing promising analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. These compounds exhibited higher activity compared to acetylated glycoside derivatives (El-Gazzar, Hafez, & Nawwar, 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 3-chloroaniline with 2-bromoacetylthiophene, followed by cyclization with 4-phenethyl-5-amino-4,5-dihydro-1,2,4-triazole-3-thione and oxidation with hydrogen peroxide to form the final product.", "Starting Materials": [ "3-chloroaniline", "2-bromoacetylthiophene", "4-phenethyl-5-amino-4,5-dihydro-1,2,4-triazole-3-thione", "hydrogen peroxide" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate to form N-(3-chlorophenyl)-2-bromoacetamide-thiophene.", "Step 2: N-(3-chlorophenyl)-2-bromoacetamide-thiophene is then cyclized with 4-phenethyl-5-amino-4,5-dihydro-1,2,4-triazole-3-thione in the presence of a base such as sodium ethoxide to form N-(3-chlorophenyl)-2-((5-amino-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide.", "Step 3: The final product is obtained by oxidizing N-(3-chlorophenyl)-2-((5-amino-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide with hydrogen peroxide in the presence of a catalyst such as sodium tungstate." ] }

CAS No.

1111151-43-9

Molecular Formula

C25H20ClN5O2S

Molecular Weight

489.98

IUPAC Name

N-(3-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20ClN5O2S/c26-18-9-6-10-19(15-18)27-22(32)16-34-25-29-28-24-30(14-13-17-7-2-1-3-8-17)23(33)20-11-4-5-12-21(20)31(24)25/h1-12,15H,13-14,16H2,(H,27,32)

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.